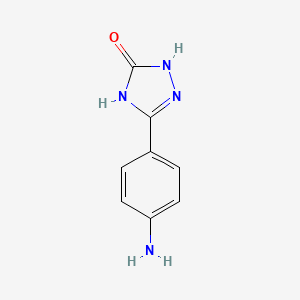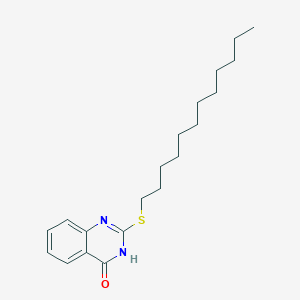![molecular formula C7H8N4O3S B1384597 3-甲磺酰基-1-甲基-1H,4H,5H-吡唑并[3,4-d]嘧啶-4-酮 CAS No. 1795514-52-1](/img/structure/B1384597.png)
3-甲磺酰基-1-甲基-1H,4H,5H-吡唑并[3,4-d]嘧啶-4-酮
描述
“3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer activity against various human tumor cell lines . They have been found to inhibit EGFR and ErbB2 kinases at sub-micromolar levels .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the condensation between the aldehyde and urea . For example, guanidine HCl was added to a solution of sodium in methanol, and then compound 2 was added to the filtrate .
Molecular Structure Analysis
The molecular structure of “3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” can be inferred from its IR and NMR spectra . The IR spectrum shows peaks corresponding to OH, NH, C=O, and C=N functional groups . The NMR spectrum provides information about the chemical environment of the hydrogen and carbon atoms in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” can be inferred from its synthesis and molecular structure analysis. It is a brown solid with a melting point of 183–144 °C .
科学研究应用
合成和化学性质
- 化学合成和衍生物: Miyashita 等人 (1990) 的一项研究讨论了 1H-吡唑并[3,4-d]嘧啶-4[5H]-酮的简便制备方法,该方法与所讨论的化合物密切相关。这项研究重点关注反应机理和该化合物类别的各种衍生物的合成 (Miyashita, Iijima, Higashino, & Matsuda, 1990)。
- 催化合成: Tavakoli-Hoseini 等人 (2011) 描述了一种使用布朗斯酸性离子液体作为催化剂合成吡唑并[3,4-d]嘧啶-4-酮的有效方法。这项研究突出了催化剂在该类化合物合成过程中的作用 (Tavakoli-Hoseini, Moloudi, Davoodnia, & Shaker, 2011)。
药理学应用
- 血清素受体拮抗作用: Ivachtchenko 等人 (2011) 合成了一系列新型 3-磺酰基-吡唑并[1,5-a]嘧啶,其中包括与目标化合物相关的结构。他们研究了它们对血清素 5-HT6 受体的拮抗活性,突出了这些化合物的潜在药理学应用 (Ivachtchenko, Golovina, Kadieva, Kysil, Mitkin, Tkachenko, & Okun, 2011)。
结构和分子研究
- 晶体学研究: Avasthi 等人 (2007) 对 Leonard/三亚甲基连接化合物进行了 X 射线晶体学分析,其中包括吡唑并[3,4-d]嘧啶的衍生物。他们的工作提供了对这些化合物的分子结构和构象的见解 (Avasthi, Farooq, Aswal, Raghunandan, & Maulik, 2007)。
其他应用
- 杂环化合物研究: Ledenyova 等人 (2016) 研究了吡唑并[5,1-c][1,2,4]三嗪的偶联,该三嗪与所讨论的化合物相关。这项研究有助于更广泛地了解此类杂环化合物的化学行为 (Ledenyova, Kartavtsev, Shikhaliev, & Egorova, 2016)。
作用机制
Target of Action
Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s worth noting that pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against cdk2 . This suggests that the compound might interact with its target by binding to the active site, thereby inhibiting the kinase activity and affecting cell cycle progression.
Result of Action
Similar compounds in the pyrazolo[3,4-d]pyrimidine class have shown cytotoxic activities against various cancer cell lines . This suggests that the compound might have potential anticancer effects.
未来方向
The future directions for research on “3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” could involve further investigation of its anticancer activity and mechanism of action . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further characterized.
属性
IUPAC Name |
1-methyl-3-methylsulfonyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3S/c1-11-5-4(6(12)9-3-8-5)7(10-11)15(2,13)14/h3H,1-2H3,(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBVMLOQPZAVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)C(=N1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B1384514.png)


![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)
![Bis[2-(2-benzoxazolyl)phenolato]zinc(II)](/img/structure/B1384523.png)
![2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1384527.png)
![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)
![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)
![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)

![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)
![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)

![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)